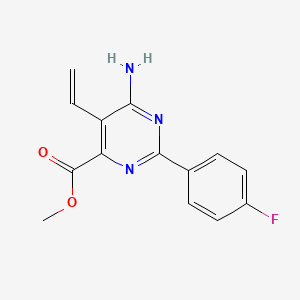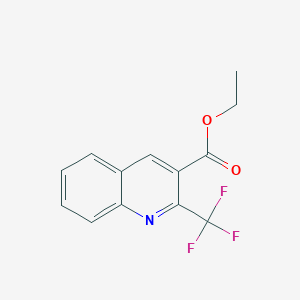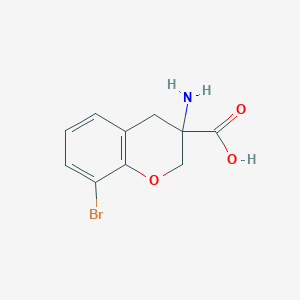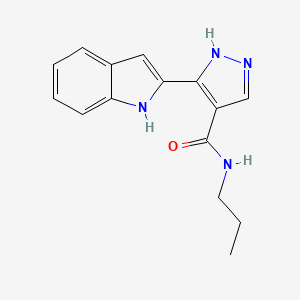![molecular formula C10H12N6O3 B11851658 N-{[6-(Methylamino)-9H-purin-9-yl]acetyl}glycine CAS No. 918334-38-0](/img/structure/B11851658.png)
N-{[6-(Methylamino)-9H-purin-9-yl]acetyl}glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)acetic acid is a complex organic compound with a purine base structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with a methylamino group, followed by acylation with acetic acid derivatives. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base, often using halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing cellular functions.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with comparable chemical properties.
6-Methylaminopurine: A simpler analog with a methylamino group attached to the purine base.
Uniqueness
2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)acetic acid is unique due to its specific substitution pattern and the presence of both an acetamido and a methylamino group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
918334-38-0 |
|---|---|
分子式 |
C10H12N6O3 |
分子量 |
264.24 g/mol |
IUPAC名 |
2-[[2-[6-(methylamino)purin-9-yl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H12N6O3/c1-11-9-8-10(14-4-13-9)16(5-15-8)3-6(17)12-2-7(18)19/h4-5H,2-3H2,1H3,(H,12,17)(H,18,19)(H,11,13,14) |
InChIキー |
AQKUWKLXDRSYLO-UHFFFAOYSA-N |
正規SMILES |
CNC1=C2C(=NC=N1)N(C=N2)CC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















